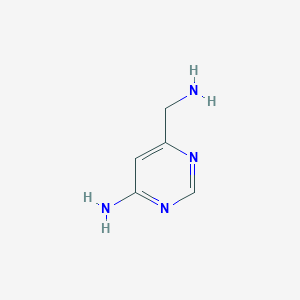

6-(Aminomethyl)pyrimidin-4-amine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Domains

The structural motif of pyrimidine is a cornerstone in the development of therapeutic agents. The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of biological activities. sigmaaldrich.com Research has consistently shown that pyrimidine derivatives exhibit a remarkable array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. sigmaaldrich.com

The ability of the pyrimidine core to interact with various biological targets is a key reason for its "privileged" status in medicinal chemistry. The nitrogen atoms within the ring, along with the potential for diverse substitutions at various positions, enable fine-tuning of the molecule's electronic and steric properties, which in turn dictates its biological function. This has led to the development of numerous clinically approved drugs containing the pyrimidine scaffold.

Overview of 6-(Aminomethyl)pyrimidin-4-amine within Pyrimidine Research

Within the extensive family of pyrimidine derivatives, this compound emerges as a compound of interest, primarily as a building block and intermediate in the synthesis of more complex molecules. While specific, in-depth research focusing solely on this compound is limited in publicly accessible literature, its structural features suggest its potential utility in the exploration of new chemical entities.

The presence of both an aminomethyl group at the 6-position and an amine group at the 4-position of the pyrimidine ring provides two key points for chemical modification. This dual functionality allows for the construction of a variety of derivatives, potentially leading to compounds with novel biological activities. The dihydrochloride (B599025) salt of this compound is also commercially available, indicating its use in research and development.

Chemical Profile of this compound

A comprehensive understanding of a chemical compound begins with its fundamental properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 933735-24-1 |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

This data is compiled from publicly available chemical databases.

Synthesis and Chemical Reactions

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in readily available scientific literature. However, the synthesis of related aminopyrimidines generally involves multi-step reaction sequences. A common approach to constructing the pyrimidine ring is through the condensation of a compound containing an amidine group with a β-dicarbonyl compound or its equivalent. For the introduction of the aminomethyl group, a plausible route would involve the reduction of a nitrile or the amination of a halomethyl derivative.

Research Applications and Biological Significance

While direct biological studies on this compound are not widely published, its structural motifs are present in compounds that have been investigated for significant biological activities.

A notable area of research where similar structures have been explored is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. Studies have shown that pyrimidine-based structures can serve as effective scaffolds for the design of potent and selective DPP-4 inhibitors. For instance, research into fused 6-(aminomethyl)pyrazolopyrimidine derivatives has demonstrated their potential as DPP-4 inhibitors. Although this research focuses on a more complex bicyclic system, it highlights the potential of the aminomethyl pyrimidine fragment in interacting with this important enzyme.

The primary amine and the aminomethyl substituent on the pyrimidine ring of this compound offer opportunities for the synthesis of a library of derivatives. These derivatives could be screened for a wide range of biological activities, leveraging the known pharmacological potential of the pyrimidine scaffold.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBMZFZIAACAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744279 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933735-24-1 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Aminomethyl Pyrimidin 4 Amine and Its Analogues

Established Synthetic Routes to the 6-(Aminomethyl)pyrimidin-4-amine Core

The foundational step in producing this compound is the creation of the central pyrimidine (B1678525) ring structure. This is achieved through established organic chemistry reactions that allow for the formation of this heterocyclic system.

Cyclization Reactions of Appropriate Precursors

The construction of the pyrimidine ring, a key structural component, is commonly achieved through cyclization reactions. nih.gov A widely used method involves the condensation of β-dicarbonyl compounds with molecules containing an N-C-N fragment, such as amidines, urea (B33335), or guanidine (B92328). wikipedia.orgnih.gov For example, reacting appropriately substituted chalcones with guanidinium (B1211019) carbonate in a solvent like dimethylformamide (DMF) can yield 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in This approach is versatile, as the substituents on the final pyrimidine ring can be varied by choosing different starting materials. nih.gov

Another established route is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones, which can be further modified. wikipedia.org More contemporary methods involve the activation of N-vinyl amides with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, followed by the addition of a nitrile and subsequent cycloisomerization to form the pyrimidine ring. nih.gov

Scalable Processes for Key Pyrimidine Intermediates

For practical applications, the development of scalable synthetic processes for key pyrimidine intermediates is essential. One such crucial intermediate is 4-aminopyrimidine. nih.gov Industrial-scale production of 4-aminopyrimidines can be achieved through the condensation of β-cyanoenolates with amidine hydrochlorides. nih.gov Another approach involves the reaction of substituted benzoylacetonitriles with ureas at elevated temperatures to produce 4-aminopyrimidines in high yields. nih.gov

The synthesis of 2,4-diaminopyrimidine (B92962) derivatives can be scaled up using 2,4-dichloro-5-substituted pyrimidines as starting materials. By selectively substituting the chlorine at the C4 position with various amines, followed by further reactions, the desired diaminopyrimidine scaffolds can be obtained. nih.gov These scalable routes are critical for ensuring a consistent supply of these important building blocks for further chemical synthesis. nih.gov

Functionalization and Derivatization Strategies

Once the pyrimidine core is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions. These modifications are crucial for exploring the structure-activity relationships of the resulting compounds.

Systematic Substitution at Positions 2, 4, and 6 of the Pyrimidine Core

The pyrimidine ring offers multiple positions for substitution, allowing for the creation of a vast library of derivatives. The reactivity of the C2, C4, and C6 positions makes them prime targets for nucleophilic substitution, especially when a good leaving group like a halogen is present. nih.gov For instance, starting with 2,4,6-trichloropyrimidine, it is possible to selectively replace the chlorine atoms one by one by controlling the reaction conditions and the choice of nucleophile. nih.gov This stepwise substitution allows for the introduction of different functional groups at each of these positions, leading to a high degree of molecular diversity. nih.gov

The strategic modification of the pyrimidine scaffold by introducing various substituents at the 2, 4, and 6 positions is a common strategy to enhance the biological activity of the resulting molecules. nih.gov For example, 2-R-substituted aminopyrimidines can be synthesized by the direct alkylation of 2-aminopyrimidine. nih.gov

Introduction of Aminomethyl Moieties via Specific Reactions

The introduction of an aminomethyl group is a key transformation in the synthesis of the target compound and its analogues. This can be achieved through several reliable chemical reactions.

The Mannich reaction is a powerful and widely used method for the aminomethylation of various compounds. nih.govorganic-chemistry.orgwikipedia.org This three-component condensation reaction involves an active hydrogen-containing substrate, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov In the context of pyrimidine chemistry, the Mannich reaction can be used to introduce an aminomethyl group at a reactive position. For example, uracil (B121893) and its derivatives can undergo aminomethylation at the C5 position. researchgate.net Similarly, other pyrimidine derivatives with an available active hydrogen, such as 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, can be aminomethylated. researchgate.net

While the classic Mannich reaction is effective, variants and alternative strategies are also employed to achieve the desired aminomethylation, especially when dealing with less reactive pyrimidine systems. nih.gov The versatility of the Mannich reaction and its variants makes it an indispensable tool for synthesizing a wide range of aminomethylated pyrimidine derivatives. researchgate.net

Reductive Amination Approaches

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. This process involves the conversion of a ketone or aldehyde into an amine through an imine intermediate. wikipedia.org It is a widely utilized technique in organic synthesis, including in the field of green chemistry, due to its potential for one-pot catalytic reactions under mild conditions. wikipedia.org

The reaction proceeds through the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then reversibly loses a water molecule to generate an imine. This imine intermediate is subsequently reduced to the final amine product. wikipedia.org The reaction conditions are typically neutral to weakly acidic. wikipedia.org

Key aspects of reductive amination include:

Direct vs. Indirect Methods: In direct reductive amination, the carbonyl compound, amine, and reducing agent are combined in a single pot. wikipedia.org This is efficient as the imine intermediate is not isolated. Common methods for direct amination include catalytic hydrogenation using platinum, palladium, or nickel catalysts, and the use of hydride reducing agents like sodium cyanoborohydride (NaBH3CN). wikipedia.org Indirect methods involve the separate formation and isolation of the imine before reduction. harvard.edu

Reducing Agents: Several reducing agents are employed in reductive amination. Sodium cyanoborohydride is a popular choice because it is stable in acidic conditions and selectively reduces the iminium ion over the carbonyl starting material. harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is another highly selective and less toxic alternative. harvard.edumasterorganicchemistry.com

Asymmetric Synthesis: To produce enantiomerically pure chiral amines, asymmetric reductive amination can be employed. This involves using a chiral catalyst to guide the stereochemical outcome of the reduction of the imine intermediate. wikipedia.org

An example of an intramolecular reductive amination involves the cyclization of a molecule containing both an amine and a carbonyl group to form a cyclic amine. masterorganicchemistry.com

Nucleophilic Substitution Reactions for Derivatization

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry used to introduce a wide variety of functional groups onto a molecule. In the context of pyrimidine chemistry, these reactions are crucial for the derivatization of compounds like 6-(halomethyl)pyrimidin-4-amine.

A common strategy involves the nucleophilic attack on a carbon atom bearing a leaving group, such as a halide. For instance, halogens at the 2- and 4-positions of 6-membered heterocycles are particularly susceptible to nucleophilic attack. harvard.edu The reaction of a chloropyridine with an amine, for example, can be heated to facilitate the substitution of the chlorine atom with the amine group. youtube.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), proceeds through an addition-elimination mechanism, where the nucleophile attacks the aromatic ring, disrupting its aromaticity to form a Meisenheimer complex, which then rearomatizes by expelling the leaving group. youtube.com

In the synthesis of 4-aminoquinazolines, a privileged structure in medicinal chemistry, regioselective SNAr is a key step. mdpi.com The chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is selectively replaced by various amine nucleophiles. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net This explains the observed regioselectivity. mdpi.comresearchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry has seen the development of advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govacs.org This approach offers significant advantages, including reduced synthesis steps, less waste generation, and higher atom economy. acs.org

MCRs are particularly attractive for creating large libraries of structurally diverse compounds in a short amount of time. nih.gov For instance, a novel, regioselective, iridium-catalyzed MCR has been developed for the synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org Another example is a titanium-catalyzed MCR for the direct synthesis of substituted pyrimidines. thieme-connect.com

The synthesis of pyrido[2,3-d]pyrimidines has been achieved through MCRs involving the reaction of an arylaldehyde, malononitrile, and 4-amino-2,6-dihydroxypyrimidine. acs.org The mechanism of these reactions can be complex, often involving a cascade of steps such as Knoevenagel condensation, Michael addition, and cyclization. acs.org

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both metal-based and biocatalysts are employed in the synthesis of pyrimidine derivatives.

Metal Catalysis: Transition metal catalysts are widely used. For example, iridium-pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines. nih.govacs.org Tin(IV) Lewis acids have been demonstrated to be moisture-tolerant catalysts for the reductive amination of carbonyl compounds. nih.gov

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and environmentally friendly nature. For instance, α-chymotrypsin has been used to catalyze the synthesis of peptides. nih.gov In the context of amine synthesis, imine reductases are being investigated for the selective reduction of chiral amines. wikipedia.org

Catalytic methods are central to the development of sustainable and green synthetic processes. rasayanjournal.co.inbenthamdirect.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. rasayanjournal.co.inbenthamdirect.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com

This technology has been successfully applied to the synthesis of various pyrimidine derivatives. For example, substituted aminopyrimidines have been synthesized via microwave-assisted aldol (B89426) condensation. nanobioletters.com The synthesis of 2-amino-4,6-diarylpyrimidines has been achieved through a two-step microwave-assisted process involving an initial aldol condensation followed by a ring-closure condensation. rsc.org Furthermore, a convenient and efficient microwave-assisted method has been reported for the synthesis of 4H-benzo[h]chromene derivatives. researchgate.neteurjchem.com The development of microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines has also been disclosed. acs.org

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of pyrimidines, several green chemistry approaches have been developed to minimize environmental impact. rasayanjournal.co.inbenthamdirect.com

These approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.in Some reactions are even performed under solvent-free conditions. acs.orgrasayanjournal.co.in

Catalysis: The use of catalysts, both homogeneous and heterogeneous, can reduce energy consumption and waste generation. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions (MCRs): As discussed earlier, MCRs improve atom economy and reduce the number of synthetic steps. acs.orgrasayanjournal.co.in

Alternative Energy Sources: Microwave irradiation and ultrasound are used to enhance reaction rates and reduce energy consumption. rasayanjournal.co.inbenthamdirect.com

Grindstone Chemistry: This solvent-free technique, a form of mechanochemistry, has been used for the synthesis of dihydropyrimidinones. researchgate.net

By incorporating these green chemistry principles, the synthesis of pyrimidines can be made more sustainable and environmentally friendly. rasayanjournal.co.inbenthamdirect.com

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring, a diazine composed of a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, can be achieved through several mechanistic pathways. youtube.comgrowingscience.com These routes typically involve the condensation of a three-carbon unit with a component that provides the N-C-N fragment.

In biological systems, the de novo biosynthesis of pyrimidines provides a blueprint for these constructions. The process begins with simple precursors like bicarbonate, glutamine, and aspartate. davuniversity.orgcreative-proteomics.com The key steps involve the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate. A subsequent cyclization and dehydrogenation yield the foundational pyrimidine ring structure, specifically orotic acid, which is then attached to a ribose-5-phosphate (B1218738) moiety. davuniversity.org

Chemical syntheses often mimic this logic, employing different building blocks. A common and versatile method is the Principal Synthesis, which involves the reaction between a compound containing an N-C-N unit, such as urea (B33335), thiourea (B124793), or an amidine, and a 1,3-dielectrophilic three-carbon component like a β-dicarbonyl compound or a β-keto ester. youtube.com For a molecule like 6-(aminomethyl)pyrimidin-4-amine, a plausible retrosynthetic analysis would disconnect the ring at the bonds formed during this condensation.

For instance, the reaction of guanidine (B92328) (providing the N-C(NH2)-N fragment) with a suitably substituted three-carbon synthons, such as derivatives of malonic acid or cyanoacetic ester, is a primary route to 2-aminopyrimidines. youtube.comgrowingscience.com To achieve the specific substitution pattern of this compound, precursors would need to already contain or be readily converted to the aminomethyl group. Another relevant pathway involves the use of enaminones or functionalized enamines as the three-carbon component, which can react with amidines to form the pyrimidine ring. growingscience.comresearchgate.net

A summary of common pyrimidine synthesis starting materials is presented below.

| N-C-N Component | C-C-C Component | Resulting Scaffold |

| Urea / Thiourea | β-Dicarbonyl Compounds | Pyrimidin-2(1H)-one / -thione |

| Amidines | β-Keto Esters | 2-Substituted Pyrimidin-4-ols |

| Guanidine | Malononitrile | 2,4-Diaminopyrimidine-5-carbonitrile |

| Urea | Malonic Acid | Barbituric Acid |

Detailed Mechanisms of Functional Group Interconversions on the Pyrimidine Scaffold

Once the pyrimidine core is established, functional group interconversion (FGI) becomes a crucial strategy for introducing the desired substituents. youtube.com FGI refers to the process of converting one functional group into another, often through oxidation, reduction, or substitution, to achieve a target molecule that may not be directly accessible. youtube.com For pyrimidines, this can involve modifying existing groups or direct C-H functionalization. nih.gov For example, a deconstruction-reconstruction approach can transform pyrimidines into other heterocycles by activating the ring to enable cleavage and subsequent recyclization with different building blocks. nih.gov

The two primary amino groups on this compound—one directly on the pyrimidine ring at C4 and the other on the methyl substituent at C6—can readily react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a reversible, acid-catalyzed condensation that proceeds through a well-defined mechanism. lumenlearning.comlibretexts.org

The mechanism involves five key steps:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate. lumenlearning.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.com

Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.org

Deprotonation: A base (often water or another amine molecule) removes the proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. lumenlearning.com

The optimal pH for imine formation is typically mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl group for removal, but not so much that it renders the initial amine non-nucleophilic by converting it entirely to its ammonium (B1175870) salt. lumenlearning.com

While imine formation occurs with primary amines, secondary amines react with aldehydes and ketones to form enamines (unsaturated amines). libretexts.orgmasterorganicchemistry.com Although this compound contains only primary amino groups, discussion of enamines is relevant as these primary amines could be converted to secondary amines (e.g., via alkylation). Furthermore, pyrimidine derivatives containing enamine functionalities are valuable synthetic intermediates. researchgate.net

The mechanism for enamine formation is analogous to that of imine formation up to the iminium ion stage. masterorganicchemistry.com

Nucleophilic addition of a secondary amine to the carbonyl group.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation from Carbon: Since the nitrogen of the iminium ion has no proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon), forming a C=C double bond and yielding the neutral enamine. masterorganicchemistry.com

Enamines are potent nucleophiles due to resonance that places a negative charge on the α-carbon. masterorganicchemistry.com This makes them highly reactive towards electrophiles, such as alkyl halides, allowing for alkylation at the carbon atom.

Studies on Regioselectivity and Stereoselectivity in Synthesis

The synthesis of specifically substituted pyrimidines like this compound often requires precise control over the position of substitution (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Regioselectivity is a critical consideration when multiple reactive sites exist on the pyrimidine ring. For instance, in the amination of halo-substituted pyrimidines, the position of the incoming amino group is dictated by the electronic properties of the ring and the reaction conditions. Studies on 4,6-dichloropyrimidine (B16783) show that mono-amination can be achieved selectively, providing a handle for further differential functionalization. nih.gov Research on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) demonstrated that reaction with ammonia (B1221849) preferentially substitutes the chlorine at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.net This selectivity is attributed to the electronic activation of the C4 position by the two ring nitrogens. In contrast, specific reagents and catalytic systems have been developed to achieve selective C2 amination. nih.gov

The table below summarizes findings on the regioselective amination of dichloropyrimidines.

| Substrate | Reagent | Position of Amination | Reference |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | C4 (major product) | researchgate.net |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | C4 (monoamination) | nih.gov |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | C4 (selective substitution) | researchgate.net |

Stereoselectivity becomes paramount when chiral centers are introduced into the molecule or its derivatives. While the parent compound this compound is achiral, many of its more complex derivatives, particularly those developed as bioactive agents, possess stereocenters. For example, the synthesis of pyrazolopyrimidine derivatives containing an enantiomerically pure β-amino carbonyl linker requires highly stereoselective reactions to establish the correct configuration at the chiral centers of the side chain. nih.govrjsocmed.com General strategies to achieve stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where existing stereocenters direct the formation of new ones. For instance, in the synthesis of related heterocyclic systems, Michael additions have been shown to proceed with high stereoselectivity, with nucleophiles preferentially attacking from the less hindered axial direction to form the thermodynamically favored product. nih.gov

Development and Exploration of 6 Aminomethyl Pyrimidin 4 Amine Derivatives and Analogues

Structural Diversity in Pyrimidine-Based Compounds

The pyrimidine (B1678525) ring system, a fundamental component of nucleic acids, offers a rich platform for structural diversification. The inherent electronic properties and multiple sites for substitution on the pyrimidine core allow for the generation of large libraries of compounds with varied physicochemical properties. The introduction of different substituents at various positions of the pyrimidine ring can significantly influence the molecule's conformation, polarity, and hydrogen bonding capabilities. This structural plasticity is a key reason for the widespread use of pyrimidine scaffolds in medicinal chemistry and materials science.

The diversity of pyrimidine-based compounds is further expanded through the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with other rings such as pyrrole, pyrazole (B372694), or triazole. These fused systems often exhibit unique chemical and biological properties that are distinct from their monocyclic precursors.

Design Principles for Novel Analogues

The design of new analogues based on the 6-(aminomethyl)pyrimidin-4-amine scaffold is guided by several key principles aimed at systematically modifying its structure to achieve desired properties.

Furthermore, modifications of the aminomethyl side chain, such as its incorporation into a larger cyclic structure or its conversion to an amide or a Schiff base, introduce significant structural changes. These modifications can alter the molecule's flexibility, lipophilicity, and ability to interact with biological targets. For example, in the design of novel aminomethyl-pyridines, the position and nature of the primary amine and amide groups on the pyridine (B92270) ring were found to be critical for their inhibitory activity against certain enzymes nih.govnih.gov.

A significant strategy in the exploration of this compound derivatives involves the construction of fused heterocyclic systems. This approach aims to create more rigid and complex molecular architectures with potentially enhanced biological activities. The pyrimidine ring of this compound can be used as a foundation for the synthesis of various fused bicycles and polycycles.

One common approach involves the cyclization of appropriately functionalized pyrimidine derivatives. For instance, pyrazolo[3,4-d]pyrimidines can be synthesized through the cyclocondensation of functionalized pyrazoles with various electrophiles and nucleophiles asianpubs.orgnih.gov. Similarly, pyrrolo[2,3-d]pyrimidines can be prepared from substituted pyrroles scielo.org.mx. The strategic selection of reactants and reaction conditions allows for the controlled synthesis of a wide range of fused heterocyclic compounds with diverse substitution patterns.

Biological and Pharmaceutical Research Applications

Investigation of Molecular Target Interactions

The therapeutic effects of a compound are often rooted in its ability to interact with specific biological molecules, such as enzymes and receptors. Research into 6-(Aminomethyl)pyrimidin-4-amine and its derivatives has revealed potential interactions with key molecular targets, which could have significant implications for drug development.

Enzyme Inhibition Studies

Enzymes are critical catalysts for a vast array of biochemical reactions in the body. The inhibition of specific enzymes that are overactive or play a role in disease pathogenesis is a common strategy in modern medicine.

Dipeptidyl Peptidase IV (DPP-4) is an enzyme that plays a significant role in glucose metabolism. Inhibitors of this enzyme are a recognized class of oral medications for the management of type 2 diabetes. pnrjournal.com They work by preventing the breakdown of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. jetir.org

Recent research has focused on the potential of pyrimidine-based compounds as DPP-4 inhibitors. pnrjournal.commdpi.com In this context, derivatives of 6-(aminomethyl)pyrimidine have been explored. For instance, two series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives were designed and synthesized as novel DPP-4 inhibitors. nih.govresearchgate.net These compounds were developed by substituting the tetrahydrotriazolopyridine motif found in the well-known DPP-4 inhibitor, sitagliptin, with a fused pyrazolopyrimidine bicyclic fragment. nih.govresearchgate.net

The inhibitory activity of these derivatives was evaluated, with some compounds demonstrating significant potency. For example, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives showed notable DPP-4 inhibition with IC50 values as low as 21.4–59.8 nM, which is comparable to sitagliptin's IC50 of 28 nM. nih.govresearchgate.net Furthermore, these compounds exhibited satisfactory selectivity over other related enzymes like DPP-8 and DPP-9. nih.govresearchgate.net

Here is a table summarizing the DPP-4 inhibitory activity of selected pyrimidine (B1678525) derivatives:

| Compound | DPP-4 IC50 (nM) | Reference |

|---|---|---|

| β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives | 21.4–59.8 | nih.govresearchgate.net |

| Sitagliptin (for comparison) | 28 | nih.govresearchgate.net |

| Pyrimidinedione derivative 11 | 64.47 | nih.gov |

| Pyrimidinedione derivative 16 | 65.36 | nih.gov |

MAP kinase-interacting kinases (Mnks) and histone deacetylases (HDACs) are two other classes of enzymes that have emerged as important targets in oncology. mdpi.comnih.gov The simultaneous inhibition of both Mnk and HDAC is being explored as a novel strategy to suppress tumor cell proliferation. mdpi.comnih.gov

While direct studies on this compound are not available, research on related pyrimidine structures provides valuable insights. For example, a series of 4,6-disubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives have been designed and synthesized as dual inhibitors of Mnk and HDAC. mdpi.comnih.gov One of the most promising compounds from this series, compound A12, demonstrated good inhibitory activity against both Mnk and HDACs and exhibited significant antiproliferative effects on human prostate cancer cells. mdpi.com Docking studies have suggested that the pyrido[3,2-d]pyrimidine core of these molecules is crucial for their interaction with the enzymes. mdpi.com

Similarly, 2,4-pyrimidinediamine derivatives have been identified as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and HDAC. nih.gov Compound 10f from this series showed strong and balanced inhibitory activity against both ALK and HDAC1. nih.gov These findings highlight the potential of the pyrimidine scaffold in developing multi-target enzyme inhibitors for cancer therapy.

Receptor Binding Modulations

Receptors are protein molecules that receive and transduce signals from outside the cell. Modulating the binding of ligands to these receptors can have profound physiological effects.

Sphingosine 1-phosphate (S1P) receptors are a family of G protein-coupled receptors that are involved in a variety of cellular processes, including immune cell trafficking. wikipedia.orgnih.gov Modulators of S1P receptors have gained significant attention for their therapeutic potential in autoimmune diseases like multiple sclerosis. wikipedia.orgclevelandclinic.orgnih.gov

The development of S1P receptor modulators has been an active area of research, with several pyrimidine-containing compounds being investigated for their activity. wikipedia.org While there is no direct evidence of this compound binding to S1P receptors, the broader class of pyrimidine derivatives is being explored for this purpose. The aim is to develop selective S1P1 receptor modulators that can prevent the migration of harmful immune cells into the central nervous system without causing significant side effects. wikipedia.orgnih.gov

Exploration of Bioactivity Profiles

The pyrimidine scaffold is a common feature in many biologically active molecules, both natural and synthetic. rsc.org Derivatives of pyrimidine have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgnih.govmdpi.com

For instance, certain pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties. nih.gov The bioactivity of pyrazolo[3,4-d]pyrimidine derivatives has also been extensively studied, revealing their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com While these findings relate to the broader class of pyrimidines, they underscore the potential for discovering novel bioactive compounds based on the this compound structure. Further research is needed to specifically delineate the bioactivity profile of this particular compound and its close analogs.

Antitumor and Antiproliferative Activities

Derivatives of the pyrimidine scaffold are a significant area of interest in the development of new anticancer agents. The core structure is a key component in various compounds that have shown the ability to inhibit the growth of cancer cells.

Research into pyrazolopyrimidine derivatives, which share a structural similarity with this compound, has demonstrated notable antiproliferative effects. A study published in 2024 revealed that certain 6-(aminomethyl)pyrazolopyrimidines exhibited significant inhibitory activity against Jurkat cells, a cell line used in leukemia research. nih.gov Further optimization of these compounds, particularly at the C-6 position of the pyrazolopyrimidine ring, led to the identification of derivatives with potent inhibitory effects on various leukemia cell lines, including Jurkat, K-562, and HL-60. nih.gov

Another related compound, 4-amino-8-[beta-D-ribofuranosylamino]pyrimido-[5,4-d]pyrimidine (APP), has shown substantial activity against mammary carcinoma 16/c in vivo, although its activity against L1210 leukemia was weaker. nih.gov In vitro studies also indicated that APP has a higher ratio of activity against solid tumors compared to leukemia. nih.gov The mechanism of action for APP involves its activation by adenosine (B11128) kinase to form its 5'-phosphate, which then inhibits PRPP synthetase, leading to the depletion of cellular PRPP and nucleotides, ultimately inhibiting DNA and RNA synthesis and arresting cells in the G1 phase of the cell cycle. nih.gov

The thienopyrimidine scaffold, a bioisostere of purine, is another important core in the design of anticancer agents. mdpi.com Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. mdpi.com One particular derivative demonstrated a significant antiproliferative effect against the MCF-7 cell line. mdpi.com

Furthermore, inhibitors of Protein Kinase B (PKB or Akt), a key enzyme in cell growth and survival pathways, have been developed from pyrrolo[2,3-d]pyrimidine derivatives. nih.gov Optimization of these compounds led to the creation of potent and orally bioavailable inhibitors that effectively suppressed the growth of human tumor xenografts in animal models. nih.gov

| Compound Class | Cancer Cell Line(s) | Key Findings |

| 6-(Aminomethyl)pyrazolopyrimidines | Jurkat, K-562, HL-60 | Significant inhibitory activity against leukemia cell lines. nih.gov |

| 4-Amino-8-[beta-D-ribofuranosylamino]pyrimido-[5,4-d]pyrimidine (APP) | Mammary Carcinoma 16/c, L1210 Leukemia | Substantial in vivo activity against mammary carcinoma; weaker against leukemia. nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Potent antiproliferative effects against breast cancer cell lines. mdpi.com |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Human Tumor Xenografts | Potent and orally bioavailable inhibitors of Protein Kinase B, inhibiting tumor growth. nih.gov |

Anti-inflammatory Effects

Pyrimidine derivatives have been recognized for their potential to exhibit anti-inflammatory properties. rsc.orgnih.gov Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov

A series of 6-alkyl-2,4-diaminopyrimidines have been developed as antagonists of the histamine (B1213489) H4 receptor, a target involved in inflammatory processes. nih.gov These compounds were profiled in animal models of inflammatory diseases, demonstrating their potential as anti-inflammatory agents. nih.gov

Research on 6-aminomethyl derivatives of benzopyran-4-one has also yielded compounds with significant anti-inflammatory and analgesic activities. nih.gov Several compounds in this series showed a high degree of anti-inflammatory activity, comparable to the standard drug ibuprofen. nih.gov

The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit the expression and activities of various inflammatory mediators, including prostaglandin (B15479496) E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. rsc.orgnih.gov

Other Pharmacological Potentials as Probes or Ligands in Biochemical Assays

Beyond direct therapeutic applications, this compound and its derivatives serve as valuable tools in biochemical research as probes and ligands. For instance, derivatives of this scaffold have been instrumental in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. nih.govnih.gov

Specifically, 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl) pyrazolopyrimidine derivatives have been designed and synthesized as new DPP-4 inhibitors. nih.gov Docking studies have revealed that these compounds can be stabilized at the active site of DPP-4, suggesting their potential as lead compounds for new anti-diabetic drugs. nih.gov

Similarly, the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides led to potent and selective DPP-4 inhibitors. nih.gov X-ray crystallography confirmed the binding mode of these compounds in the active site of the enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its pharmacological effects and for guiding the design of more potent and selective compounds. rsc.org

Positional and Substituent Effects on Biological Activity

SAR studies on various pyrimidine-based compounds have highlighted the importance of the position and nature of substituents on their biological activity.

In a series of 6-alkyl-2,4-diaminopyrimidines developed as histamine H4 receptor antagonists, the modifications at the C6 position of the pyrimidine ring were a key focus of the medicinal chemistry effort to optimize their antagonist activity. nih.gov

For pyrazolopyrimidine derivatives with antiproliferative activity, the presence of specific substituted moieties, such as o-ClPh or p-ClPh, on the N-1 position of the pyrazole (B372694) ring was found to be essential for their inhibitory activity against Jurkat cells. nih.gov Furthermore, optimization at the C-6 position of the pyrazolopyrimidine ring led to compounds with significant inhibitory activity against different leukemia cell lines. nih.gov

In the context of DPP-4 inhibitors, the substitution of the tetrahydrotriazolopyridine motif with a fused pyrazolopyrimidine bicyclic fragment was investigated. nih.gov It was found that compounds with a methyl group or hydrogen at the N-1 position and a methyl-substituted group at the C-3 position of the pyrazolopyrimidine moiety showed enhanced DPP-4 inhibition. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a key strategy in drug design that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

For a series of pyrimidine-4-carboxamides that inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a high-throughput screening hit was systematically modified at three different positions to optimize its potency and lipophilicity. researchgate.net Conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine group increased the inhibitory potency. researchgate.net Further exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine reduced lipophilicity and significantly increased activity. researchgate.net

In the development of DPP-4 inhibitors, the structure of the approved drug Sitagliptin, which contains a 2,4,5-triflorophenyl fragment as a pharmacophore, served as a template. nih.govdntb.gov.ua Researchers aimed to substitute the tetrahydrotriazolopyridine motif in Sitagliptin with a new fused pyrazolopyrimidine bicyclic fragment to explore new potent and safe inhibitors. nih.govdntb.gov.ua

Computational Chemistry and Molecular Modeling

Theoretical Studies on Molecular Structure and Reactivity

Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF), are essential for elucidating the intrinsic properties of 6-(Aminomethyl)pyrimidin-4-amine. nih.gov These calculations provide a detailed understanding of the molecule's three-dimensional geometry, electronic structure, and reactivity.

Research on related pyrimidine (B1678525) and pyrazolopyrimidine derivatives demonstrates the power of these methods. researchgate.netjchemrev.com Calculations typically determine optimized geometric parameters such as bond lengths and angles, as well as electronic properties including total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich regions (electrophilic attack sites) and electron-deficient regions (nucleophilic attack sites), which is crucial for understanding intermolecular interactions, particularly with biological targets. For this compound, the nitrogen atoms of the pyrimidine ring and the amino groups are expected to be key sites for hydrogen bonding.

Table 1: Representative Quantum Chemical Parameters Calculated for Pyrimidine Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| $E_{HOMO}$ (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| $E_{LUMO}$ (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between $E_{LUMO}$ and $E_{HOMO}$ | Correlates with chemical stability and reactivity |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | Influences solubility and binding interactions |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecular surface | Predicts sites for intermolecular interactions |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.goviupac.org The fundamental principle is that variations in the structural or physicochemical properties of compounds within a series lead to changes in their biological activities. nih.gov QSAR models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing costs. nih.govfrontiersin.org

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. frontiersin.org These descriptors quantify various aspects of the molecule, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. Statistical methods, from multiple linear regression to machine learning algorithms, are then used to build a predictive model. frontiersin.org

For pyrimidine-based inhibitors targeting enzymes like Focal Adhesion Kinase (FAK), 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. rsc.orgresearchgate.net Such studies generate contour maps that visualize the spatial regions where modifications to the molecule would likely enhance or diminish activity. For instance, a CoMSIA model for pyrimidine-based FAK inhibitors revealed that hydrophobic and hydrogen-bond donor fields were critical for inhibitory activity. rsc.org A similar approach for this compound would involve analyzing a series of its derivatives to guide structural modifications for improved biological function.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Steric | Molecular weight, Molar refractivity (SMR), van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (partition coefficient), Solvation energy | Lipophilicity and ability to cross membranes |

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

| 3D-QSAR Fields | Steric fields, Electrostatic fields, Hydrophobic fields | 3D spatial influence on receptor binding |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand within the active site of a target protein. mdpi.com This technique is instrumental in structure-based drug design. For this compound, docking studies would involve placing the molecule into the binding pocket of a relevant biological target, such as a kinase or a peptidase. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding free energy. A more negative score typically indicates a stronger binding affinity. mdpi.com Docking studies on related pyrimidine derivatives have successfully identified key amino acid residues responsible for binding, such as hydrogen bonds with residues like Cys502 and hydrophobic interactions with leucine (B10760876) and isoleucine in the FAK active site. rsc.org

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex. researchgate.netnih.gov MD simulations model the atomic movements of the system over time, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. researchgate.net Studies on pyrimidine-based inhibitors have used MD simulations to confirm that the ligand remains stably bound within the active site and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). rsc.orgresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Pyrimidine Ligand

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X (Hypothetical) | -9.5 | GLU-85 | Hydrogen Bond (Hinge Region) |

| LEU-132 | Hydrophobic Interaction | ||

| ASP-145 | Hydrogen Bond (DFG Motif) |

Prediction of Biological Activity and Selectivity

Computational models are powerful tools for predicting the biological activity of compounds before they are synthesized and tested. nih.gov QSAR models, once validated, can provide quantitative predictions of potency (e.g., IC₅₀ values) for novel analogues of this compound. frontiersin.org

Beyond potency, predicting selectivity is critical for developing safe and effective drugs. Selectivity profiling involves assessing a compound's activity against its intended target versus other related proteins (e.g., different kinase family members or enzyme isoforms). This can be achieved computationally by docking the same ligand into the active sites of multiple homologous proteins. A compound that shows a significantly better docking score for the target protein compared to off-target proteins is predicted to be more selective.

For example, studies on pyrazolopyrimidine derivatives designed as DPP-4 inhibitors also evaluated their activity against the related proteases DPP-8 and DPP-9. researchgate.netnih.gov Some compounds were found to possess excellent selectivity, a finding that could be rationalized through comparative docking studies revealing subtle differences in the active sites that favor binding to DPP-4. researchgate.net This approach would be vital for assessing the therapeutic potential of this compound.

Table 4: Example of a Predicted Selectivity Profile

| Compound | Target A (Predicted IC₅₀, nM) | Target B (Predicted IC₅₀, nM) | Selectivity (Fold) |

|---|---|---|---|

| Derivative 1 | 25 | 500 | 20 (B/A) |

| Derivative 2 | 40 | 200 | 5 (B/A) |

| Derivative 3 | 150 | 300 | 2 (B/A) |

X-ray Crystallographic Studies of Protein-Ligand Complexes

X-ray crystallography is the definitive experimental method for determining the three-dimensional atomic structure of a protein-ligand complex. nih.govspringernature.com It provides high-resolution information that serves as the ultimate validation for computational models like molecular docking. nih.gov The process involves growing a high-quality crystal of the target protein in complex with the ligand and then analyzing how it diffracts X-rays. springernature.com The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein and the bound ligand is built and refined. nih.gov

The crystal structure reveals the precise binding orientation of the ligand, the conformational changes in the protein upon binding, and the specific network of interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex. creative-biolabs.com This level of detail is invaluable for structure-based drug design, allowing for the rational design of new derivatives with improved affinity and selectivity. criver.com While a specific crystal structure for this compound may not be publicly available, studies on related aminopyrimidine compounds have successfully used X-ray diffraction to elucidate their structures, providing a solid foundation for understanding how this class of molecules is organized at the atomic level. nih.gov

Table 5: Information Derived from X-ray Crystallography of a Protein-Ligand Complex

| Parameter | Description | Importance |

|---|---|---|

| PDB ID | Unique Protein Data Bank accession code | Public access to structural data |

| Resolution (Å) | Measure of the level of detail in the structure | Higher resolution (lower value) means more precise atomic positions |

| Binding Mode | The specific orientation and conformation of the ligand in the active site | Confirms or corrects docking predictions |

| Key Interactions | Detailed list of hydrogen bonds, salt bridges, and hydrophobic contacts | Provides a roadmap for rational drug design |

| Water Molecules | Location of ordered water molecules in the active site | Can mediate protein-ligand interactions and be displaced by new ligands |

Applications in Materials Science

Utilization of Pyrimidine (B1678525) Derivatives in Advanced Materials Development

The pyrimidine core is a fundamental component in a range of advanced materials, prized for its electron-deficient nature which can be harnessed to create materials with desirable photophysical and electronic properties. Research into pyrimidine-containing compounds has revealed their utility in several key areas of materials science.

One of the most promising applications of pyrimidine derivatives is in the development of luminescent materials. researchgate.net These compounds have been successfully incorporated into organic light-emitting diodes (OLEDs) as phosphorescent emitters, bipolar host materials, and electron-transport materials, contributing to high efficiency and long-term stability. spiedigitallibrary.org The introduction of a pyrimidine moiety can significantly influence the electronic properties of a molecule, enhancing its electron-accepting and charge-balancing capabilities, which are crucial for the performance of optoelectronic devices. rsc.org For instance, pyrimidine derivatives have been synthesized to act as blue emitters in OLEDs, a critical component for full-color displays and white lighting applications. spiedigitallibrary.org

Furthermore, pyrimidine derivatives serve as versatile ligands for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with exceptionally high surface areas, making them suitable for applications such as gas storage and separation, catalysis, and sensing. google.comrsc.org The nitrogen atoms within the pyrimidine ring can coordinate with metal ions, enabling the self-assembly of intricate three-dimensional structures. mdpi.comacs.org The functionalization of the pyrimidine ligand can be used to tune the pore size, shape, and chemical environment within the MOF, thereby tailoring its properties for specific applications. rsc.org For example, a luminescent MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has been synthesized, demonstrating the potential of pyrimidine-based MOFs in developing new functional materials. mdpi.com

| Application Area | Role of Pyrimidine Derivatives | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Phosphorescent emitters, host materials, electron-transport materials | High efficiency, long-term stability, tunable electronic properties spiedigitallibrary.org |

| Metal-Organic Frameworks (MOFs) | Ligands for framework construction | Porosity, high surface area, tunable chemical environment google.comrsc.org |

| Luminescent Materials | Core of fluorescent and phosphorescent molecules | Tunable emission spectra, high quantum yields researchgate.netrsc.org |

Role as Precursors for Specialty Chemicals and Materials

While direct research on the applications of 6-(Aminomethyl)pyrimidin-4-amine in materials science is emerging, its molecular architecture, featuring two reactive amine groups—a primary amine and an aminomethyl group—positions it as a highly valuable precursor for the synthesis of specialty chemicals and advanced materials.

The presence of these two distinct amine functionalities allows this compound to act as a monomer in polymerization reactions. It can be envisaged as a building block for the creation of novel polyamides and other polymers. The incorporation of the pyrimidine ring into the polymer backbone could bestow unique thermal and mechanical properties, as well as enhanced chemical resistance. numberanalytics.com The synthesis of polymers from aminopyridines has been demonstrated, and similar principles could be applied to aminopyrimidines to create conductive polymers or other functional materials. researchgate.net For example, poly(4,6-dimethylpyrimidineamine) has been synthesized through an electrophilic substitution reaction, highlighting a pathway for creating pyrimidine-based polymers. researchgate.net

Moreover, this compound can serve as a foundational molecule for the synthesis of more complex, highly functionalized pyrimidine derivatives. These derivatives are a cornerstone in the development of specialty chemicals, including those with significant biological activity. The amino groups provide reactive sites for further chemical modifications, allowing for the attachment of various functional groups to tailor the molecule's properties for specific applications, such as in the creation of enzyme inhibitors or other therapeutic agents. The synthesis of fused pyrimidine derivatives often starts from such functionalized precursors, leading to complex heterocyclic systems with a wide range of potential uses. rsc.org

| Precursor Application | Potential Product | Key Features of this compound |

| Polymer Synthesis | Polyamides, Conductive Polymers | Two reactive amine groups for polymerization numberanalytics.com |

| Specialty Chemical Synthesis | Complex heterocyclic compounds, Biologically active molecules | Versatile scaffold for further functionalization rsc.org |

| Functional Material Development | Ligands for MOFs, Building blocks for supramolecular assemblies | Coordinating nitrogen atoms and hydrogen bonding sites |

Analytical Methodologies for Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 6-(Aminomethyl)pyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the aminomethyl group (-CH₂NH₂), and the amino group (-NH₂). The chemical shifts (δ) would indicate the electronic environment of the protons, and the coupling patterns would reveal the connectivity between neighboring protons. For instance, the methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet if there is no coupling with the adjacent amino protons, or as a triplet if coupling occurs. The protons on the pyrimidine ring would exhibit characteristic shifts and couplings depending on their positions.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the pyrimidine ring and the methylene carbon of the aminomethyl group. The chemical shifts would be indicative of the carbon type (aromatic vs. aliphatic) and the nature of the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the amino group, the aminomethyl group, or cleavage of the pyrimidine ring, providing valuable structural information. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: The primary amine (-NH₂) and the amino group on the pyrimidine ring would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the pyrimidine ring and aliphatic C-H stretching from the aminomethyl group would also be present.

C=N and C=C stretching: The pyrimidine ring would exhibit characteristic absorptions in the fingerprint region.

N-H bending: The bending vibrations of the amino groups would also be observed. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are crucial for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be a key parameter for its identification, and the peak area would be used to quantify its purity. researchgate.netthermofisher.com

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the amino groups in this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. thermofisher.combre.com This would involve converting the amino groups into less polar derivatives. The retention time in the GC chromatogram would serve as an identifying characteristic, and the peak area would be proportional to the amount of the compound.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical formula of a newly synthesized compound. The theoretical elemental composition is calculated from the molecular formula of this compound, which is C₅H₈N₄.

Detailed research findings from various studies on related pyrimidine derivatives often include elemental analysis to confirm the structure of synthesized compounds. For instance, studies on substituted pyrimidines and fused pyrimidine systems routinely report the experimentally determined percentages of C, H, and N, which are then compared against the calculated theoretical values. researchgate.netresearchgate.net This comparison is a critical checkpoint in the characterization of novel compounds. researchgate.netmdpi.com

For this compound, the theoretical elemental composition has been calculated and is presented in the table below. While specific experimental data for this exact compound is not widely published, the table illustrates the expected values that would confirm a successful synthesis.

Table 1: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 48.37 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.50 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 45.13 |

| Total | 124.154 | 100.00 |

In a typical research workflow, the synthesized this compound would be analyzed using an elemental analyzer. The resulting experimental percentages for C, H, and N would be expected to be in close agreement (typically within ±0.4%) with the theoretical values listed in Table 1 to validate the compound's empirical formula and purity.

An In-depth Analysis of the Chemical Compound this compound

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among the numerous derivatives, this compound emerges as a compound of interest, primarily recognized for its role as a versatile building block in the synthesis of more complex chemical entities. This article provides a focused exploration of this specific chemical compound, adhering to a structured outline to detail its known attributes and future potential.

Future Research Directions and Translational Potential

While direct and extensive research on 6-(Aminomethyl)pyrimidin-4-amine is not widely available in public literature, its structural features provide a fertile ground for future scientific investigation. The presence of a primary amine and an aminomethyl group on the pyrimidine (B1678525) ring offers two reactive sites for chemical modification, opening avenues for the creation of diverse molecular architectures with potential therapeutic applications.

The synthesis of pyrimidine derivatives is a dynamic area of research, with continuous development of novel and efficient methodologies. researchgate.net Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with amidines. However, contemporary strategies are expanding to include multicomponent reactions, C-H functionalization, and deconstruction-reconstruction approaches to build molecular complexity. nih.govthieme-connect.de

For a molecule like this compound, these emerging strategies could be employed to construct intricate fused heterocyclic systems. For instance, the primary amine at the 4-position and the aminomethyl group at the 6-position can be strategically utilized in intramolecular cyclization reactions or as handles for cross-coupling reactions to append other molecular fragments. The development of one-pot synthesis protocols starting from simple precursors could also enhance the accessibility of derivatives based on this scaffold.

Future synthetic endeavors could focus on:

Diversity-oriented synthesis: Utilizing the dual functionality of this compound to generate libraries of diverse compounds for high-throughput screening.

Flow chemistry: Implementing continuous flow processes for the safe and scalable synthesis of its derivatives.

Photoredox catalysis: Employing light-mediated reactions for novel C-C and C-N bond formations.

The pyrimidine core is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.com While the specific biological targets of this compound have not been extensively studied, its structural motifs are present in compounds investigated for various therapeutic purposes.

A notable area of interest is the development of kinase inhibitors, as the pyrimidine structure can mimic the adenine ring of ATP, a key molecule in kinase function. ekb.eg Pyrimidine derivatives have been successfully developed as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). ekb.eg

Furthermore, fused pyrimidine systems have shown promise in targeting a range of diseases. For example, pyrazolopyrimidines, which can be synthesized from aminopyrimidine precursors, have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes. nih.gov The 6-(aminomethyl) fragment within these more complex structures highlights its potential contribution to binding at the enzyme's active site.

Future research could explore the potential of this compound derivatives in targeting:

Novel kinase families: Investigating inhibition of less-explored kinases involved in cancer and inflammatory diseases.

Epigenetic targets: Designing inhibitors of enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs).

G-protein coupled receptors (GPCRs): Screening for activity against various GPCRs implicated in a wide range of physiological processes.

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new molecules. For pyrimidine derivatives, computational approaches such as 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and pharmacophore mapping have been successfully applied to design potent inhibitors for various targets. semanticscholar.orgresearchgate.net

These in-silico methods can be instrumental in guiding the derivatization of the this compound scaffold. By building computational models of target proteins, researchers can predict how different modifications to the aminomethyl side chain or the pyrimidine ring will affect binding affinity and selectivity. For instance, molecular docking studies could reveal key interactions between the amino groups of the compound and amino acid residues in a target's active site, suggesting modifications to enhance these interactions.

Future computational studies could focus on:

Virtual screening: Screening large virtual libraries of derivatives against a panel of biological targets to identify promising candidates for synthesis and testing.

ADMET prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules to prioritize those with favorable drug-like characteristics. mdpi.comnih.gov

Molecular dynamics simulations: Simulating the dynamic behavior of the compound and its derivatives within the binding pocket of a target to gain a deeper understanding of the binding mechanism.

The versatility of the pyrimidine scaffold extends beyond medicinal chemistry into the realms of chemical biology and materials science. researchgate.netnbinno.com In chemical biology, pyrimidine-based fluorescent probes can be designed to visualize and study biological processes in living cells. The amino groups on this compound could serve as attachment points for fluorophores or other reporter molecules.

In materials science, the electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronic materials. spiedigitallibrary.org Pyrimidine derivatives have been incorporated into organic light-emitting diodes (OLEDs) as electron-transporting materials. spiedigitallibrary.org The structural features of this compound could be exploited to synthesize novel materials with tailored electronic and photophysical properties. For example, derivatization of the amino groups could be used to tune the HOMO-LUMO gap and influence the solid-state packing of the molecules, which are critical parameters for material performance. rsc.org

Future interdisciplinary research could explore:

Chemical probes: Development of biotinylated or fluorescently labeled derivatives to identify novel protein targets.

Functional materials: Synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound unit for applications in sensing, catalysis, or gas storage.

Supramolecular chemistry: Investigation of the self-assembly properties of its derivatives to form well-defined nanostructures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Aminomethyl)pyrimidin-4-amine and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, Reference Example 63 in EP 4 374 877 A2 describes using 4-chloro-2-(6-chloropyrimidin-4-yl)aniline as a precursor, followed by amination with appropriate amines under controlled conditions (e.g., reflux in ethanol, 12–24 hours). Purification via HPLC or recrystallization ensures product integrity . Structural analogs often employ benzaldehyde derivatives and aniline reagents in multi-step protocols, as seen in pyrimidine-based compound synthesis .

Q. How is this compound characterized experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction (e.g., using SHELX programs) resolves intramolecular interactions, such as the N–H⋯N hydrogen bond observed in pyrimidine derivatives (N4–H4 to N5, distance: 2.982 Å). Mass spectrometry (LCMS) provides molecular weight confirmation (e.g., m/z 245 [M+H]+ in EP 4 374 877 A2) .

Advanced Research Questions

Q. How do substituents on the pyrimidine core influence biological activity?